An In-Depth Technical Guide to 5-Bromo-1,4-dimethyl-1H-pyrazole for Advanced Research Applications
An In-Depth Technical Guide to 5-Bromo-1,4-dimethyl-1H-pyrazole for Advanced Research Applications
Introduction: The Strategic Importance of the Pyrazole Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug discovery programs. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is one such "privileged scaffold".[1][2] Its unique electronic properties, metabolic stability, and ability to engage in a multitude of intermolecular interactions have cemented its role in a vast array of therapeutics.[3][4][5] Pyrazole derivatives are integral components of blockbuster drugs targeting a spectrum of diseases, from various cancers to inflammatory conditions and infectious diseases.[1][5]
This guide focuses on a specific, highly versatile building block: 5-Bromo-1,4-dimethyl-1H-pyrazole . The strategic placement of a bromine atom on the pyrazole core renders it an exceptionally valuable intermediate for synthetic chemists. This bromine atom acts as a versatile chemical "handle," enabling the introduction of diverse molecular fragments through robust and predictable cross-coupling reactions. The dimethyl substitution pattern provides a stable, well-defined core, influencing both the steric and electronic properties of the molecule. For researchers, scientists, and drug development professionals, understanding the synthesis, reactivity, and application of this compound is key to unlocking novel chemical space and accelerating the development of next-generation therapeutics.
Physicochemical Properties and Identification
Accurate identification and characterization are paramount for any chemical intermediate. While a specific CAS number for 5-Bromo-1,4-dimethyl-1H-pyrazole is not consistently cited in major commercial catalogs, its identity is defined by its structure and can be confirmed through analytical data. The related compound, 5-Bromo-1,3-dimethyl-1H-pyrazole, is commercially available under CAS Number 5744-70-7.[6][7][8]
Below is a summary of the key computed and structural properties for the target molecule.
| Property | Value | Source |
| IUPAC Name | 5-bromo-1,4-dimethylpyrazole | PubChemLite[9] |
| Molecular Formula | C₅H₇BrN₂ | PubChemLite[9] |
| Molecular Weight | 175.03 g/mol | Sigma-Aldrich[7] |
| Monoisotopic Mass | 173.97926 Da | PubChemLite[9] |
| SMILES | CC1=C(N(N=C1)C)Br | PubChemLite[9] |
| InChI Key | UKCYRDDMLBDMPK-UHFFFAOYSA-N | PubChemLite[9] |
| Predicted XlogP | 1.6 | PubChemLite[9] |
| Appearance | (Predicted) Colorless to yellow oil or semi-solid | Sigma-Aldrich[7] |
Note: Some data is for the closely related isomer 5-Bromo-1,3-dimethyl-1H-pyrazole and serves as a reference.
Synthesis and Characterization
Proposed Synthetic Workflow
The most direct approach involves the condensation of a 1,3-dicarbonyl equivalent with methylhydrazine, followed by bromination.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Methodology (Proposed)
Step 1: Synthesis of 1,4,5-Trimethyl-1H-pyrazole
-
Reactor Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,4-pentanedione (1.0 equiv) and a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Slowly add methylhydrazine (1.0-1.1 equiv) to the stirred solution at room temperature. The addition may be exothermic, and cooling may be required.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure 1,4,5-trimethyl-1H-pyrazole.
Step 2: Synthesis of 5-Bromo-1,4-dimethyl-1H-pyrazole
-
Reactor Setup: Dissolve the 1,4,5-trimethyl-1H-pyrazole (1.0 equiv) from Step 1 in a solvent such as carbon tetrachloride (CCl₄).[10]
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 equiv) portion-wise to the solution. The reaction is typically initiated by light or a radical initiator if performed in a non-polar solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC/LC-MS). The C5 position of N-alkylated pyrazoles is electronically rich and susceptible to electrophilic substitution, but the C3 position is a potential byproduct.
-
Work-up and Purification: Filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The final product, 5-Bromo-1,4-dimethyl-1H-pyrazole, can be purified by flash column chromatography on silica gel.
Core Reactivity and Synthetic Utility
The primary value of 5-Bromo-1,4-dimethyl-1H-pyrazole lies in its utility as an electrophilic partner in palladium-catalyzed cross-coupling reactions.[11] These reactions are fundamental transformations in modern drug discovery, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[11][12]
Caption: Key cross-coupling reactions utilizing the title compound.
A. Suzuki-Miyaura Coupling: Accessing Arylated Pyrazoles
This reaction is a cornerstone for creating C(sp²)-C(sp²) bonds, allowing for the introduction of diverse aryl and heteroaryl groups.[11] This is particularly crucial for synthesizing molecules like kinase inhibitors, where specific aromatic moieties are often required for binding to the ATP pocket of the target enzyme.[11][13]
Generalized Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a reaction vessel, add 5-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).[11]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.01-0.05 equiv).[11][14]
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.[15] Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Heating: Heat the reaction mixture to 80-120 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.[11][15]
-
Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the 5-aryl-1,4-dimethyl-1H-pyrazole derivative.
B. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C(sp²)-N bonds, providing access to a wide range of N-substituted pyrazoles.[11] These 5-amino-pyrazole derivatives are not only valuable intermediates but can possess significant biological activity themselves.[16]
Generalized Protocol: Buchwald-Hartwig Amination
-
Catalyst Pre-formation: In a reaction vessel under an inert atmosphere, combine the palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) (0.01-0.05 equiv) and a suitable phosphine ligand (e.g., XPhos, BINAP) (0.01-0.10 equiv) in an anhydrous solvent like toluene or dioxane.[11][17]
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide, NaOtBu) (1.5-2.5 equiv), followed by 5-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv), and the desired amine (1.1-1.5 equiv).[11][17]
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction's progress until completion.
-
Work-up and Purification: Cool the reaction, quench cautiously with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. The desired 5-amino-1,4-dimethyl-1H-pyrazole can be isolated after purification by flash chromatography.
Applications in Drug Discovery
The true power of 5-Bromo-1,4-dimethyl-1H-pyrazole is realized in its application as a foundational element for library synthesis in drug discovery campaigns. The pyrazole core's metabolic stability and its capacity to act as both a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with biological targets.[1]
Many pyrazole-containing drugs function as kinase inhibitors, which are critical for treating various cancers by targeting dysregulated cell signaling pathways.[1][4]
Caption: Drug discovery workflow starting from the pyrazole building block.
Safety and Handling
As with any brominated organic compound, proper safety protocols must be strictly followed. Based on safety data sheets for analogous compounds like 5-Bromo-1,3-dimethyl-1H-pyrazole, the following hazards and precautions are relevant.[7]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[7]
Conclusion
5-Bromo-1,4-dimethyl-1H-pyrazole represents more than just a chemical intermediate; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure and the versatile reactivity of its bromine substituent provide an efficient and reliable gateway to a vast and diverse chemical space. By leveraging robust palladium-catalyzed cross-coupling reactions, researchers can rapidly generate libraries of novel pyrazole derivatives for biological screening. For any drug discovery program focused on kinase inhibitors or other targets where the pyrazole scaffold is advantageous, this compound serves as an invaluable starting point for building the next generation of therapeutic agents.
References
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(2026, February 1). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]
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(2022, October 26). Pyrazole Scaffold: A Remarkable Tool in Drug Development. IJPSRR. [Link]
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(2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. [Link]
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5-(2-bromoethyl)-1,4-dimethyl-1H-pyrazole. (n.d.). PubChem. [Link]
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Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. (n.d.). ResearchGate. [Link]
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Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
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5-bromo-1,4-dimethyl-1h-pyrazole-3-carbaldehyde. (n.d.). PubChemLite. [Link]
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Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. (2008). ACS Publications. [Link]
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Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). ResearchGate. [Link]
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Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025). Wiley Online Library. [Link]
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Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES. [Link]
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Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (n.d.). Organic Syntheses. [Link]
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5-bromo-1,4-dimethyl-1h-pyrazole-3-carboxylic acid. (n.d.). PubChemLite. [Link]
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Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). RSC Publishing. [Link]
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5-bromo-1,4-dimethyl-1h-pyrazole. (n.d.). PubChemLite. [Link]
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